7-Chloro-2-vinylquinoline
Overview
Description
7-Chloro-2-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C11H8ClN It is a derivative of quinoline, featuring a chlorine atom at the 7th position and a vinyl group at the 2nd position
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for anti-diabetic drugs through in silico studies.
Material Science: The compound’s unique structure makes it a valuable intermediate in the synthesis of advanced materials.
Biological Research: It has been evaluated for its antimicrobial, antimalarial, and anticancer activities.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Deamination Reaction: One method involves a direct deamination reaction occurring during Mannich synthesis.
Microwave-Assisted Synthesis: Another method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation.
Click Chemistry: The synthesis of 7-chloroquinoline derivatives can also be achieved using ultrasound irradiation.
Industrial Production Methods
Industrial production methods for 7-chloro-2-vinylquinoline often involve large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Chloro-2-vinylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
3-Vinylquinoline: Another vinylquinoline isomer with similar properties but different reactivity and applications.
7-Chloroquinoline: Lacks the vinyl group, leading to different chemical behavior and applications.
2-Vinylquinoline:
Uniqueness
7-Chloro-2-vinylquinoline is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various scientific research applications.
Properties
IUPAC Name |
7-chloro-2-ethenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWZIPWUDXJPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443692 | |
Record name | 7-CHLORO-2-VINYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-00-4 | |
Record name | 7-CHLORO-2-VINYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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